Safety data sheet (SDS) and toxicity profile for N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide
Safety data sheet (SDS) and toxicity profile for N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide
An In-Depth Technical Guide to the Safety and Toxicity Profile of N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide
Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicity profile for N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide is publicly available. This guide has been constructed by extrapolating data from the well-characterized toxicological profile of tributyltin (TBT) compounds, which constitute the primary toxic moiety of this molecule. The principles of organotin toxicology dictate that the tributylstannyl group is the dominant driver of this compound's hazardous properties.[1][2] This document is intended for use by trained professionals in research and development and should be supplemented with internal safety assessments.
Introduction to N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide
N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide is an organotin compound featuring a tributyltin (TBT) group attached to a thiazole acetamide scaffold. Organotin compounds are a class of organometallic chemicals with at least one tin-carbon bond.[1][3] While utilized in various industrial and research applications, their utility is often overshadowed by their significant toxicity.[1][4] The biological activity and toxicity of organotin compounds are heavily dependent on the organic groups attached to the tin atom.[1] Triorganotin compounds, such as the one , are recognized as the most toxic class.[1][2] This guide provides a detailed safety and toxicity profile to inform risk assessment and ensure safe handling in a laboratory setting.
Safety Data Sheet (SDS) - Representative
This SDS is a representative document based on the hazards of tributyltin compounds.
SECTION 1: Identification
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Product Name: N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide
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Synonyms: Not available
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Chemical Formula: C₁₇H₃₂N₂OSSn
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Intended Use: For research and development purposes only.
SECTION 2: Hazard Identification
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GHS Classification:
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Acute Toxicity, Oral (Category 3)
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Acute Toxicity, Dermal (Category 3)
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Acute Toxicity, Inhalation (Category 3)
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Skin Corrosion/Irritation (Category 1B)
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Serious Eye Damage/Eye Irritation (Category 1)
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Specific Target Organ Toxicity - Repeated Exposure (Immune system, Endocrine system) (Category 1)
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Hazardous to the Aquatic Environment, Acute Hazard (Category 1)
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Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)
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GHS Pictograms:
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Skull and Crossbones
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Corrosion
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Health Hazard
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Environment
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Signal Word: Danger
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Hazard Statements:
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H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.
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H314: Causes severe skin burns and eye damage.
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H372: Causes damage to organs (immune system, endocrine system) through prolonged or repeated exposure.
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H410: Very toxic to aquatic life with long-lasting effects.
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Precautionary Statements:
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P260: Do not breathe dust/fume/gas/mist/vapors/spray.
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P273: Avoid release to the environment.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
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P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P310: Immediately call a POISON CENTER or doctor/physician.
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P405: Store locked up.
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P501: Dispose of contents/container to an approved hazardous waste facility.
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SECTION 3: Composition/Information on Ingredients
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Substance: N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide
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Purity: >95% (Assumed for research grade)
SECTION 4: First-Aid Measures
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Inhalation: Move victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.
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Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a poison center or doctor.[3] Chemical burns may result from skin exposure.[4][5]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1][3]
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Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
SECTION 5: Fire-Fighting Measures
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Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or foam.
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Specific Hazards: Emits toxic fumes (oxides of carbon, nitrogen, sulfur, and tin) under fire conditions.
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Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
SECTION 6: Accidental Release Measures
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Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 8). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
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Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.
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Methods for Cleaning Up: Absorb with inert material (e.g., vermiculite, dry sand) and place in a sealed, labeled container for hazardous waste disposal.[1]
SECTION 7: Handling and Storage
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Handling: All work should be conducted in a well-ventilated chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[3] A designated area for handling organotins should be established.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.
SECTION 8: Exposure Controls/Personal Protection
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Exposure Limits: No specific limits established. For organotin compounds, regulatory bodies have set limits measured as elemental tin (Sn). Adherence to the lowest applicable limit is recommended (e.g., ACGIH TLV-TWA: 0.1 mg/m³ as Sn).[1][2]
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Engineering Controls: Use a certified chemical fume hood for all operations.
-
Personal Protective Equipment (PPE):
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Eye/Face Protection: Chemical safety goggles and face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, Viton), lab coat, and apron.
-
Respiratory Protection: If the fume hood is not available or in case of a spill, use a full-face respirator with an appropriate cartridge.
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SECTION 9: Physical and Chemical Properties
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Appearance: (Not available, likely a solid or oil)
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Odor: (Not available)
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Solubility: Organotin compounds generally have low water solubility and high fat solubility.[4][6]
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(Other properties not determined)
SECTION 10: Stability and Reactivity
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Reactivity: No data available.
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Chemical Stability: Stable under recommended storage conditions.
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Incompatible Materials: Strong oxidizing agents.
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Hazardous Decomposition Products: Oxides of carbon, nitrogen, sulfur, and tin under combustion.
SECTION 11: Toxicological Information
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Routes of Exposure: Inhalation, ingestion, and dermal contact.[1]
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Acute Toxicity: Tributyltin compounds are moderately to highly toxic via oral and dermal routes.[4][5] Triorganotins are the most toxic class of organotins.[1]
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Skin Corrosion/Irritation: Causes severe skin irritation and chemical burns, particularly affecting hair follicles.[4][5]
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Serious Eye Damage/Irritation: Causes severe eye irritation and damage.[7]
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Respiratory/Skin Sensitization: No data available.
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Germ Cell Mutagenicity: Some studies on TBT oxide have shown mixed results, with some evidence of mutagenicity in certain assays.[8]
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Carcinogenicity: Long-term feeding studies in rats with tributyltin oxide showed an increased incidence of tumors of endocrine origin at high doses.[8]
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Reproductive Toxicity: TBT is a known endocrine disruptor.[4] It has been shown to cause imposex (development of male characteristics in females) in snails.[5][7]
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Specific Target Organ Toxicity (STOT):
SECTION 12: Ecological Information
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Toxicity: Tributyltin is extremely toxic to aquatic organisms, even at very low concentrations (nanogram per liter range).[4][6] It causes mortality, reduced growth, and shell malformations in mollusks like oysters and clams.[7]
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Persistence and Degradability: TBT is persistent in the environment.
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Bioaccumulation: TBT has a high potential for bioaccumulation in organisms due to its fat-soluble nature.[6][7]
SECTION 13: Disposal Considerations
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Waste Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations. Do not mix with other waste streams.[1]
SECTION 14-16: Transport, Regulatory, and Other Information
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DOT (US): UN2786, Organotin pesticides, solid, toxic, 6.1, PG III
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(Regulatory information is subject to change and should be verified)
Detailed Toxicity Profile
The toxicity of N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide is overwhelmingly dictated by the tributylstannyl moiety. TBT compounds exert a wide range of toxic effects.
Immunotoxicity
Tributyltin is a potent immunotoxicant.[8] The primary target is the thymus gland, leading to thymic atrophy and depletion of T-lymphocytes.[7][8] This results in the impairment of T-cell-mediated immune functions, leaving the organism more susceptible to infections.
Endocrine Disruption
TBT is a well-documented endocrine-disrupting chemical.[4][6] It can interfere with hormonal signaling pathways, alter hormone synthesis, and damage endocrine glands directly.[4] Its most famous effect is inducing "imposex" in female marine snails, where they develop male sexual characteristics, a direct result of endocrine disruption.[5]
Neurotoxicity
While trimethyltin and triethyltin are considered potent neurotoxins, tributyltins are generally less neurotoxic.[1][8] However, occupational exposure to TBT has been associated with symptoms like dizziness, and acute intoxication can lead to headaches and visual defects.[4][9]
Dermal and Mucous Membrane Irritation
TBT compounds are severely irritating to the skin, eyes, and respiratory tract.[4][7] Dermal contact, especially at high concentrations, can rapidly lead to chemical burns.[4][5] Workers occupationally exposed to TBT have reported skin irritation, dizziness, and difficulty breathing.[4]
Carcinogenic and Mutagenic Potential
The evidence for TBT's carcinogenicity and mutagenicity is mixed. While not appearing mutagenic in several assays, some studies have shown positive results in specific cell lines and an increase in micronuclei in mice.[8] A 2-year feeding study in rats noted an increased incidence of endocrine tumors at 50 ppm of tributyltin oxide in the diet.[8]
Safe Handling and Experimental Protocols
Strict adherence to safety protocols is mandatory when working with this compound.[2]
Core Handling Protocol
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Designated Area: All work must be performed in a designated area within a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE): A full PPE ensemble is required: chemical safety goggles, a face shield, a lab coat, and double-gloving with chemically resistant gloves.
-
Weighing: Weigh the compound in the fume hood. If weighing outside is unavoidable, use a balance with a draft shield and perform the operation within a containment device.
-
Solution Preparation: Prepare solutions within the fume hood.
-
Waste Management: All contaminated materials (pipette tips, gloves, absorbent pads, glassware) are considered hazardous waste and must be collected in a dedicated, sealed, and clearly labeled container.[1]
-
Decontamination: Decontaminate work surfaces with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
Protocol: In-Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a general method to determine the cytotoxic potential of N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide on a selected cell line.
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Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, Jurkat for immune toxicity) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
Compound Preparation: In a fume hood, prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in the cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent only) and a negative control (medium only).[2]
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Assay:
-
Data Acquisition: Read the absorbance of each well on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Visualizations
Chemical Structure
Caption: Chemical structure of N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for an in-vitro cytotoxicity (MTT) assay.
Quantitative Toxicity Data Summary (Tributyltin Oxide)
Since no data exists for the specific title compound, the following table summarizes acute toxicity data for Tributyltin Oxide (TBTO), a representative and well-studied TBT compound. This provides a quantitative context for the expected toxicity.
| Species | Route | LD50 Value | Reference |
| Rat | Oral | 129 - 234 mg/kg | (Data extrapolated from secondary sources) |
| Rabbit | Dermal | 900 - 11,700 mg/kg | (Data extrapolated from secondary sources) |
| Rat | Inhalation | LC50 (4h) = 65 mg/m³ (aerosol) | (Data extrapolated from secondary sources) |
Note: These values are for TBTO and should be used as an estimation of the potential hazard of N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide.
References
-
International Scientific Organization. (n.d.). An Overview on Toxicity of Tributyltin. Retrieved from [Link]
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Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]
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Snoeij, N. J., van Iersel, A. A., Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. PubMed. Retrieved from [Link]
-
Oregon Department of Human Services. (n.d.). TRIBUTYLTIN (TBT). Retrieved from [Link]
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Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. Retrieved from [Link]
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